Lipophilic Efficiency Metrics: N1-Ethyl vs N1-Methyl Substitution Impact on logP and TPSA
The N1-ethyl substitution on the pyrazole ring of the target compound (CAS 1006963-85-4) increases computed logP (XLogP3 ≈ 1.5) relative to the N1-methyl analog 4-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6, XLogP3 ≈ 1.2), a ΔlogP of approximately +0.3 . This represents a measurable increase in lipophilicity without exceeding the typical drug-like threshold of logP < 5. The topological polar surface area (TPSA) remains constant at 67.2 Ų for both compounds, indicating that the increased lipophilicity is achieved without sacrificing polar surface area, which is critical for maintaining aqueous solubility and permeability balance . This logP shift provides a quantifiable basis for selecting the ethyl analog when increased membrane permeability or altered metabolic stability is desired in a lead optimization program.
| Evidence Dimension | Computed lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.5, TPSA = 67.2 Ų (CAS 1006963-85-4, 1-ethyl analog) |
| Comparator Or Baseline | XLogP3 ≈ 1.2, TPSA = 67.2 Ų (CAS 1006466-25-6, 1-methyl analog) |
| Quantified Difference | ΔXLogP3 ≈ +0.3; ΔTPSA = 0 Ų |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and vendor technical datasheets (BOC Sciences) |
Why This Matters
A higher logP with unchanged TPSA indicates a net gain in lipophilicity without reducing polar surface area, which is a key driver for improving membrane permeability and oral absorption while maintaining solubility—a critical balance in lead optimization.
